molecular formula C11H11BrO3 B11760117 (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate

(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate

Cat. No.: B11760117
M. Wt: 271.11 g/mol
InChI Key: YASCHXJCRNDQGK-VOTSOKGWSA-N
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Description

(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of phenylacrylate, characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(3-bromo-2-hydroxyphenyl)acrylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

(E)-3-(3-bromo-2-hydroxyphenyl)acrylic acid+ethanolacid catalyst(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate+water\text{(E)-3-(3-bromo-2-hydroxyphenyl)acrylic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (E)-3-(3-bromo-2-hydroxyphenyl)acrylic acid+ethanolacid catalyst​(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: (E)-ethyl 3-(3-bromo-2-oxophenyl)acrylate.

    Reduction: (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)propanol.

    Substitution: (E)-ethyl 3-(3-azido-2-hydroxyphenyl)acrylate.

Scientific Research Applications

(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-ethyl 3-(3-chloro-2-hydroxyphenyl)acrylate: Similar structure but with a chlorine atom instead of bromine.

    (E)-ethyl 3-(3-fluoro-2-hydroxyphenyl)acrylate: Contains a fluorine atom instead of bromine.

    (E)-ethyl 3-(3-iodo-2-hydroxyphenyl)acrylate: Features an iodine atom in place of bromine.

Uniqueness

(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl (E)-3-(3-bromo-2-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H11BrO3/c1-2-15-10(13)7-6-8-4-3-5-9(12)11(8)14/h3-7,14H,2H2,1H3/b7-6+

InChI Key

YASCHXJCRNDQGK-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)O

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)Br)O

Origin of Product

United States

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